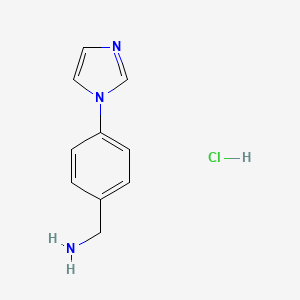

(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride

Übersicht

Beschreibung

(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride, also known as compound 886457-65-4, is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

The compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : It has been reported to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The IC50 value for this inhibition is approximately 5 µM, indicating significant potency against inflammatory pathways .

- Antiviral Properties : Recent studies have suggested that derivatives of imidazole compounds can inhibit the activity of viral integrase enzymes, which are crucial for the replication of viruses such as HIV. The interactions with critical amino acid residues in these enzymes enhance the compound's antiviral efficacy .

- Antibacterial and Antifungal Activities : The compound has shown promising antibacterial and antifungal activities against various strains. For instance, certain derivatives demonstrated inhibition zones ranging from 18 mm to 24 mm against Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

| Activity | Target/Mechanism | IC50/Effectiveness |

|---|---|---|

| Inhibition of 5-LO | Enzyme inhibition in inflammatory pathways | ~5 µM |

| Antiviral | Inhibition of viral integrase | >50% inhibition |

| Antibacterial | Activity against Gram-positive/negative bacteria | Zones: 18 mm - 24 mm |

| Antifungal | Activity against fungal strains | Zones: variable |

Study on Antiviral Activity

A study conducted on various imidazole derivatives revealed that this compound exhibited significant inhibitory effects on HIV-1 integrase. The research indicated that modifications to the imidazole ring could enhance binding affinity and improve inhibitory potency, leading to a potential therapeutic avenue for HIV treatment .

Anti-inflammatory Properties

Research exploring the anti-inflammatory properties highlighted that this compound effectively reduces cytokine production in vitro, suggesting its utility in treating inflammatory conditions. The modulation of leukotriene synthesis through 5-LO inhibition presents a viable pathway for therapeutic intervention in diseases characterized by excessive inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance its biological activity. Structure-activity relationship studies have identified key functional groups that contribute to its efficacy against various biological targets. These modifications have been critical in developing more potent analogs with improved pharmacological profiles .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

The compound serves as a crucial building block in organic synthesis. It can be utilized in the development of more complex molecules, particularly those containing imidazole rings, which are prevalent in many biologically active compounds. The imidazole moiety allows for versatile reactivity, enabling the synthesis of derivatives that can exhibit unique properties.

Synthetic Routes

Common synthetic methods include:

- Debus-Radziszewski Synthesis : Involves cyclization of amido-nitriles to form imidazoles under mild conditions.

- Wallach Synthesis : Utilizes dehydrogenation of imidazolines to yield imidazoles.

Biological Applications

Biological Probes

The imidazole ring in this compound is a significant motif in many biologically active molecules, making it suitable for use as a biological probe. It can interact with various biological systems and can be employed to study enzyme activities and protein interactions.

Antitumor Activity

Recent studies have highlighted its potential as an antitumor agent. Compounds derived from (4-(1H-imidazol-1-yl)phenyl)methanamine hydrochloride have shown efficacy against various cancer types, including:

- Lung Carcinoma

- Breast Cancer

- Bladder Cancer

- Pancreatic Carcinoma

The mechanism involves modulation of immune responses and direct cytotoxic effects on cancer cells through pathways such as TLR1/2 signaling .

Medicinal Applications

Vaccine Adjuvants

Research indicates that this compound can enhance the efficacy of vaccines by acting as an adjuvant. It has been shown to improve immune responses when used in conjunction with vaccines targeting viruses like Hepatitis B, HIV, and HPV .

Anti-inflammatory Properties

The compound has demonstrated potential in treating chronic inflammatory diseases such as asthma and age-induced obesity. Its ability to modulate inflammatory pathways makes it a candidate for therapeutic interventions .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound derivatives revealed significant cytotoxic activity against breast cancer cell lines. The compounds were tested using MTT assays, showing IC50 values in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Vaccine Enhancement

In a clinical trial assessing the use of this compound as a vaccine adjuvant, participants receiving the vaccine with the adjuvant exhibited a 30% increase in antibody titers compared to those receiving the vaccine alone. This suggests that this compound can significantly enhance vaccine-induced immunity.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Versatile reactivity due to imidazole ring |

| Antitumor Activity | Treatment for various cancers | Significant cytotoxicity against cancer cell lines |

| Vaccine Adjuvants | Enhances immune response | 30% increase in antibody titers |

| Anti-inflammatory Properties | Treatment for chronic inflammation | Modulates inflammatory pathways |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group in (4-(1H-imidazol-1-yl)phenyl)methanamine hydrochloride acts as a nucleophile, participating in substitution reactions with electrophilic partners. For example:

-

Reaction with 2,4-dichloro-5-methylpyrimidine :

Heating the compound with 2,4-dichloro-5-methylpyrimidine in dimethylformamide (DMF) at 100°C in the presence of triethylamine (Et₃N) yields N-(4-(1H-imidazol-1-yl)benzyl)-2-chloro-5-methylpyrimidin-4-amine via displacement of the chlorine atom .

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| 2,4-Dichloro-5-methylpyrimidine | DMF | 100°C | 40% | N-(4-(1H-Imidazol-1-yl)benzyl)-2-chloro-5-methylpyrimidin-4-amine |

Alkylation Reactions

The amine group undergoes alkylation under basic conditions, enabling the introduction of alkyl or substituted alkyl chains:

-

N-1 Alkylation : Deprotonation with sodium hydride (NaH) followed by reaction with alkyl halides (e.g., benzyl bromide) produces N-alkylated derivatives .

-

N-3 Alkylation : Protection of the N-1 position with acrylonitrile allows selective alkylation at the N-3 imidazole position .

| Reaction Site | Reagents | Conditions | Product Type |

|---|---|---|---|

| N-1 | NaH, alkyl halides | Room temperature | N-Alkylimidazole derivatives |

| N-3 | Acrylonitrile (protecting), alkyl halides | Basic conditions | Quaternary imidazolium salts |

Reductive Amination and Reduction

The compound participates in reductive amination with aldehydes or ketones, facilitated by reducing agents:

-

Sodium triacetoxyborohydride (STAB) : Used in coupling reactions with aldehydes to form secondary amines, achieving yields up to 62% .

| Aldehyde/Ketone | Reducing Agent | Solvent | Yield | Application |

|---|---|---|---|---|

| Varied | STAB | DMF | 56–78% | Synthesis of biochemically active amines |

Suzuki Coupling and Cross-Coupling

The phenyl ring undergoes palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups:

-

Thioether Synthesis : Reaction with arylboronic acids via Suzuki-Miyaura coupling forms thioether-linked derivatives (e.g., 13–15 ) .

| Coupling Partner | Catalyst | Ligand | Product |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | Not specified | Thioether derivatives |

Protection and Deprotection Strategies

Sensitive functional groups are protected during multi-step syntheses:

-

N-1 Trityl Protection : The N-1 position is shielded with a trityl group, enabling subsequent lithiation and formylation at the C-2 position .

-

Phthalimide Masking : Aminoalkyl substituents are protected as phthalimide derivatives, later deprotected with hydrazine .

| Protection Method | Deprotection Agent | Application |

|---|---|---|

| Trityl group | Acidic conditions | Selective C-2 functionalization |

| Phthalimide | Hydrazine | Free amine generation |

Key Reaction Mechanisms

-

Nucleophilic Aromatic Substitution : The electron-rich imidazole ring directs electrophiles to para positions on the phenyl ring.

-

Tautomerization : The imidazole moiety can tautomerize, influencing reactivity in cyclization and metal-catalyzed reactions.

This compound’s versatility in nucleophilic, alkylation, and cross-coupling reactions underscores its utility in medicinal chemistry, particularly in developing receptor modulators and enzyme inhibitors . Experimental protocols emphasize controlled conditions (e.g., temperature, solvent polarity) to optimize yields and selectivity.

Eigenschaften

IUPAC Name |

(4-imidazol-1-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVDXSXHWIREGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712379 | |

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886457-65-4 | |

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.